heptacyanidomolybdate(III)
Description
Structure
2D Structure
Properties
Molecular Formula |
C7MoN7-4 |
|---|---|
Molecular Weight |
278.1 g/mol |
IUPAC Name |
molybdenum(3+);heptacyanide |
InChI |
InChI=1S/7CN.Mo/c7*1-2;/q7*-1;+3 |
InChI Key |
MLYBNOZMOLDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+3] |
Origin of Product |
United States |
Synthetic Methodologies for Heptacyanidomolybdate Iii Complexes
Controlled Synthesis of Heptacyanidomolybdate(III) Anions
The controlled synthesis of the heptacyanidomolybdate(III) anion, [Mo(CN)₇]⁴⁻, is fundamental for its use in further chemical applications. A well-established method involves the reaction of a molybdenum(III) precursor with an excess of a cyanide salt in an oxygen-free environment. chemrxiv.org
A common precursor for this synthesis is trichlorotris(tetrahydrofuran)molybdenum(III), MoCl₃(THF)₃. This is typically prepared in an inert atmosphere, for instance within a glovebox, through a two-step reduction of molybdenum(V) chloride (MoCl₅). chemrxiv.org The synthesis of the heptacyanidomolybdate(III) salt, specifically the potassium salt K₄[Mo(CN)₇]·2H₂O, is achieved by reacting MoCl₃(THF)₃ with potassium cyanide (KCN) in deoxygenated water. The reaction mixture is stirred vigorously under a vacuum to facilitate the reaction. chemrxiv.org The product precipitates as dark-green crystals, which can then be collected by vacuum filtration in an oxygen-free environment, washed with specific methanol-water mixtures and pure methanol, and dried. chemrxiv.org This method has been reported to yield the final product in significant quantities, with yields around 78% based on the initial molybdenum precursor. chemrxiv.org
Table 1: Synthesis Parameters for K₄[Mo(CN)₇]·2H₂O
| Parameter | Details |
|---|---|
| Molybdenum Precursor | MoCl₃(THF)₃ |
| Cyanide Source | Potassium Cyanide (KCN) |
| Solvent | Deoxygenated Water |
| Atmosphere | Oxygen-free (e.g., Argon, vacuum) |
| Reaction Conditions | Vigorous stirring, gentle boiling under vacuum |
| Product Appearance | Dark-green crystals |
| Reported Yield | ~78% |
Data sourced from a modified literature procedure. chemrxiv.org
Crystal Growth Techniques for Single Crystal Elucidation
The elucidation of the three-dimensional structure of heptacyanidomolybdate(III) compounds relies heavily on single-crystal X-ray diffraction, which necessitates the growth of high-quality single crystals. For the simple salt, K₄[Mo(CN)₇]·2H₂O, single crystals can be obtained through crystallization from a water/methanol mixture. chemrxiv.org
More complex crystal growth techniques are employed for coordination polymers derived from the [Mo(CN)₇]⁴⁻ anion. A prevalent method is the self-assembly of the heptacyanidomolybdate(III) anion with a second metal ion, often from the 3d block like manganese(II) or iron(II), in an aqueous solution. researchgate.netresearchgate.net This process typically involves the slow diffusion of solutions containing the constituent building blocks. For example, single crystals of three-dimensional frameworks have been successfully grown by layering a solution of the secondary metal salt and other ligands onto a solution containing the K₄[Mo(CN)₇] salt. researchgate.netresearchgate.net
The choice of solvent and the presence of other molecules can significantly influence the resulting crystal structure. researchgate.net The process often requires patience, as crystal growth can occur over several days or weeks as the solvent slowly evaporates or as reactants diffuse into one another. ebsco.com The fundamental steps of crystal growth—diffusion of molecules to the crystal surface, their arrangement into the lattice, and dissipation of heat—are critical in these methods. wikipedia.org
Derivatization Strategies and Ligand Modification Approaches
While the heptacyanidomolybdate(III) anion itself is a stable complex, its utility is greatly expanded through derivatization, primarily by using it as a building block for larger, functional materials. The primary strategy involves reacting [Mo(CN)₇]⁴⁻ with various metal ions and ancillary organic ligands to create heterometallic coordination polymers with tailored properties. researchgate.netresearchgate.net
These ancillary ligands, often chelating, play a crucial role in directing the final structure and influencing its physical properties, such as magnetism. By selecting specific ligands, researchers can control the coordination environment of the secondary metal ion, which in turn affects how it links to the cyanide groups of the [Mo(CN)₇]⁴⁻ unit. This approach has led to the successful incorporation of bidentate and tridentate ligands into heptacyanomolybdate-based systems. researchgate.netresearchgate.net For instance, chiral bidentate ligands have been used to create chiral one-dimensional magnetic chains. researchgate.net
Table 2: Examples of Ancillary Ligands Used in Heptacyanidomolybdate(III) Chemistry
| Ligand Abbreviation | Full Ligand Name | Role/System | Reference |
|---|---|---|---|
| (S,S)-Dpen / (R,R)-Dpen | (S,S)/(R,R)-1,2-diphenylethylenediamine | Chiral bidentate chelating ligand in Mn(II)-[Mo(CN)₇]⁴⁻ chains | researchgate.net |
| Chxn | 1,2-cyclohexanediamine | Bidentate chelating ligand in Mn(II)-[Mo(CN)₇]⁴⁻ chains | researchgate.net |
| DMF | N,N'-dimethylformamide | Amide ligand in Mn(II)-[Mo(CN)₇]⁴⁻ 3D frameworks | researchgate.net |
| DEF | N,N'-diethylformamide | Amide ligand in Mn(II)-[Mo(CN)₇]⁴⁻ 3D frameworks | researchgate.net |
| Tridentate Ligand | Not specified by name | Used to create a double zigzag ribbon structure with Mn(II) | researchgate.net |
Fabrication of Extended Architectures and Coordination Polymers
The fabrication of extended architectures, such as coordination polymers, is a major research focus utilizing the heptacyanidomolybdate(III) anion. slideshare.netlibretexts.org These materials are constructed through the self-assembly of the [Mo(CN)₇]⁴⁻ anion, which acts as a multi-directional linker, and other metal ions (nodes). researchgate.netresearchgate.net The cyanide ligands of the heptacyanidomolybdate(III) unit can bridge to adjacent metal centers, propagating a network structure in one, two, or three dimensions.
The resulting dimensionality and topology of the coordination polymer are highly dependent on the reaction conditions, the stoichiometry of the reactants, and the identity of the secondary metal ion and any ancillary ligands present. researchgate.netresearchgate.net For example, the self-assembly of [Mo(CN)₇]⁴⁻ and Mn(II) ions has produced one-dimensional (1D) chain compounds. researchgate.net In other cases, using different co-ligands or reaction conditions, complex three-dimensional (3D) frameworks have been formed. researchgate.netresearchgate.net These 3D structures can exhibit intricate topologies, with the [Mo(CN)₇]⁴⁻ anion connecting multiple metal centers to form a robust network. researchgate.net The study of these extended architectures is particularly significant in the development of molecular magnetic materials, as the arrangement of the metal centers and the bridging cyanide ligands dictates the magnetic interactions within the solid. researchgate.netresearchgate.net
Table 3: Examples of Heptacyanidomolybdate(III)-Based Coordination Polymers
| Compound Formula | Building Blocks | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|
| {[Mn(L)]₃[Mn(L)(H₂O)][Mo(CN)₇]₂}n (L=chiral Dpen) | [Mo(CN)₇]⁴⁻, Mn²⁺, Dpen | 1D | Chiral one-dimensional chains | researchgate.net |
| {[Mn(LN5C10)]₂[Mo(CN)₇]}n | [Mo(CN)₇]⁴⁻, Mn²⁺, macrocyclic ligand | 1D | One-dimensional chain with interchain magnetic coupling | researchgate.net |
| {(NH₄)₃[(H₂O)Mn₃(HCOO)][Mo(CN)₇]₂}n | [Mo(CN)₇]⁴⁻, Mn²⁺, formate, NH₄⁺ | 3D | Complicated three-dimensional framework | researchgate.netresearchgate.net |
| Mn₂(DMF)(H₂O)₂[Mo(CN)₇] | [Mo(CN)₇]⁴⁻, Mn²⁺, DMF | 3D | Triclinic (P-1) 3D framework | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Heptacyanidomolybdate(III) | [Mo(CN)₇]⁴⁻ |
| Tetrapotassium heptacyanidomolybdate(III) dihydrate | K₄[Mo(CN)₇]·2H₂O |
| Trichlorotris(tetrahydrofuran)molybdenum(III) | MoCl₃(THF)₃ |
| Molybdenum(V) chloride | MoCl₅ |
| Potassium Cyanide | KCN |
| Manganese(II) ion | Mn²⁺ |
| Iron(II) ion | Fe²⁺ |
| (S,S)-1,2-diphenylethylenediamine | (S,S)-Dpen |
| (R,R)-1,2-diphenylethylenediamine | (R,R)-Dpen |
| 1,2-cyclohexanediamine | Chxn |
| N,N'-dimethylformamide | DMF |
| N,N'-diethylformamide | DEF |
Advanced Structural Elucidation and Coordination Geometry
High-Resolution Single-Crystal X-ray Diffraction Analysis
For a seven-coordinate complex like heptacyanidomolybdate(III), two primary coordination geometries are commonly observed: the pentagonal bipyramidal (D₅h) and the capped trigonal prismatic (C₂v). libretexts.orgwikipedia.org Early studies on various salts of [Mo(CN)₇]⁴⁻ have revealed the existence of both isomers. The specific geometry adopted is highly dependent on the nature of the counterion and the presence of solvent molecules within the crystal lattice.
The pentagonal bipyramidal geometry features the molybdenum atom at the center, with five cyanide ligands forming a pentagon in the equatorial plane and two further cyanide ligands in axial positions. In contrast, the capped trigonal prismatic geometry involves a trigonal prismatic arrangement of six cyanide ligands with the seventh "capping" one of the rectangular faces. wikipedia.org
| Isomer | Point Group | Description |
| Pentagonal Bipyramidal | D₅h | Five cyanide ligands in an equatorial pentagon, two in axial positions. |
| Capped Trigonal Prismatic | C₂v | Six cyanide ligands form a trigonal prism, with the seventh capping a rectangular face. |
Detailed analysis of single-crystal X-ray diffraction data often reveals slight distortions from idealized geometries. nih.gov In the case of heptacyanidomolybdate(III), these distortions can manifest as variations in Mo-C and C-N bond lengths and deviations in the angles between ligands from the ideal values for D₅h or C₂v symmetry. This conformational flexibility is influenced by packing forces within the crystal lattice and interactions with counterions and solvent molecules.
Analysis of Geometric Distortions and Conformational Flexibility
Powder X-ray Diffraction and Rietveld Refinement for Bulk Phase Characterization
While single-crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing the bulk material and confirming phase purity. esrf.fr The resulting diffraction pattern is a fingerprint of the crystalline solid.
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. researchgate.netwikipedia.orgmalvernpanalytical.commyscope.training By fitting a calculated diffraction pattern to the experimental data, it is possible to refine structural parameters such as lattice parameters, atomic positions, and site occupancies for the bulk sample. wikipedia.orgmalvernpanalytical.com This technique is crucial for ensuring that the structure determined from a single crystal is representative of the entire material.
Neutron Diffraction Studies for Hydrogen Atom Location and Magnetic Structure
Neutron diffraction is a unique and powerful technique that provides complementary information to X-ray diffraction. researchgate.netaps.orgepj-conferences.org Because neutrons scatter from atomic nuclei rather than electrons, they are particularly effective at locating light atoms, such as hydrogen, in the presence of heavier atoms. aps.orgosti.govnih.gov This is crucial for accurately determining the positions of hydrogen atoms in any water molecules or ammonium (B1175870) counterions present in the crystal structure of heptacyanidomolybdate(III) salts. nih.gov
Furthermore, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in magnetic materials. oxfordneutronschool.orgsemanticscholar.org This makes neutron diffraction an indispensable tool for determining the magnetic structure of compounds containing paramagnetic ions like molybdenum(III). researchgate.netarxiv.org By analyzing the magnetic scattering, the arrangement and orientation of the magnetic moments within the crystal lattice can be elucidated. semanticscholar.orgarxiv.org
Electronic Structure and Bonding Theory
Application of Ligand Field Theory to d³ Mo(III) Centers
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the effect of the ligand environment on the metal's d-orbitals. In the case of heptacyanidomolybdate(III), the central molybdenum atom is in the +3 oxidation state, which corresponds to a d³ electron configuration. uci.edu
For a d³ ion in an idealized octahedral field, the five degenerate d-orbitals are split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). csbsju.edu The three d-electrons of Mo(III) would occupy the t₂g orbitals with parallel spins, resulting in a quartet (S=3/2) ground state. The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy separation (Δo) between the t₂g and eg orbitals. libretexts.orgbyjus.com This large splitting favors a low-spin configuration for electron counts where that is a possibility. byjus.com For a d³ system, however, the ground state is unambiguously t₂g³.
The actual geometry of heptacyanidomolybdate(III) is not a perfect octahedron, but rather a pentagonal bipyramid or a capped trigonal prism. This lower symmetry further lifts the degeneracy of the d-orbitals, leading to a more complex splitting pattern than the simple t₂g and eg separation seen in octahedral complexes.
Molecular Orbital Theory and Electronic Configuration Analysis
While Ligand Field Theory offers a useful qualitative picture, Molecular Orbital (MO) theory provides a more complete description of the bonding by considering the mixing of metal and ligand orbitals to form molecular orbitals that extend over the entire complex. brsnc.incsus.edulibretexts.org
The electronic configuration of the complex involves filling the resulting molecular orbitals with the available valence electrons from both the metal and the ligands. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they dictate the complex's spectroscopic and reactive properties. For the d³ Mo(III) center, the three electrons will reside in molecular orbitals that are primarily metallic in character, corresponding to the split d-orbitals of Ligand Field Theory.
Influence of Coordination Geometry on Orbital Degeneracy and Splitting
The coordination number of seven in heptacyanidomolybdate(III) allows for several possible geometries, with the most common being the pentagonal bipyramid (D₅h symmetry) and the capped trigonal prism (C₂v symmetry). The precise geometry has a profound impact on the splitting of the d-orbitals. researchgate.net
In a pentagonal bipyramidal geometry, the d-orbitals split into four distinct energy levels. The dz² orbital is typically the most destabilized, followed by the (dx²-y², dxy) pair, and then the (dxz, dyz) pair. The exact ordering and energy separation of these orbitals are sensitive to the specific bond angles and distances within the complex.
For a capped trigonal prismatic geometry, the lower C₂v symmetry results in the complete removal of d-orbital degeneracy, leading to five non-degenerate energy levels. The intricate splitting pattern in both potential geometries underscores the complexity of describing the electronic structure of hepta-coordinate complexes compared to more common geometries like octahedral or tetrahedral. csbsju.edu The subtle energy differences between these geometries often lead to fluxional behavior in solution, where the complex can interconvert between different structural forms.
Computational Electronic Structure Calculations
To gain a more quantitative understanding of the electronic structure of heptacyanidomolybdate(III), computational methods are indispensable.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a powerful tool for calculating the ground-state properties of molecules, offering a good balance between computational cost and accuracy. utwente.nlescholarship.orgrutgers.edu DFT calculations can provide detailed information about the geometry, bond lengths, vibrational frequencies, and the electronic ground state of heptacyanidomolybdate(III). researchgate.net
By employing various exchange-correlation functionals, researchers can model the electron density and predict the optimized geometry of the complex, often finding that the pentagonal bipyramid is the most stable structure. DFT can also be used to calculate the energies of the molecular orbitals, providing a quantitative picture of the d-orbital splitting and confirming the qualitative predictions of Ligand Field Theory. These calculations are crucial for interpreting experimental data, such as electronic absorption spectra and magnetic properties.
Spectroscopic Investigations of Electronic States
Nuclear Magnetic Resonance (NMR) Studies (where applicable for non-paramagnetic analogues or ligand nuclei)
Nuclear Magnetic Resonance (NMR) spectroscopy of the heptacyanidomolybdate(III) ion, [Mo(CN)₇]⁴⁻, presents significant challenges due to its paramagnetic nature. The Mo(III) center has a d³ electronic configuration, resulting in unpaired electrons that cause substantial broadening and large shifts of NMR signals, often rendering them undetectable with standard high-resolution solution NMR techniques. du.ac.in Consequently, direct NMR analysis of the entire paramagnetic complex is often impractical.
However, valuable electronic and structural information can be gleaned through two principal strategies as mandated by the scope of this article:
Investigation of diamagnetic analogues of the complex.
Direct observation of the ligand nuclei (e.g., ¹³C and ¹⁵N) within the paramagnetic framework, typically using solid-state NMR techniques. rsc.org
Studies on Non-Paramagnetic Analogues
A common approach to circumvent the issues of paramagnetism is to study a chemically related but diamagnetic species. For cyanomolybdate complexes, a suitable and well-studied diamagnetic analogue is the octacyanomolybdate(IV) ion, [Mo(CN)₈]⁴⁻. In this Mo(IV) species, the d² electrons are spin-paired, resulting in a diamagnetic complex that yields sharp, well-resolved NMR spectra.
¹³C NMR studies on K₄[Mo(CN)₈]·2H₂O provide a clear example of the data obtainable from such an analogue. In solution, all eight cyanide ligands are chemically equivalent on the NMR timescale due to rapid fluxional processes, resulting in a single ¹³C resonance. These studies are crucial for understanding the fundamental chemical shifts of cyanide ligands coordinated to molybdenum in the absence of paramagnetic effects.
Illustrative ¹³C NMR Data for a Diamagnetic Analogue
The following table presents typical ¹³C NMR chemical shift data for the diamagnetic K₄[Mo(CN)₈]·2H₂O, which serves as a reference for understanding cyanomolybdate systems.
Table 1: Illustrative ¹³C NMR Data for Diamagnetic K₄[Mo(CN)₈]·2H₂O
| Nucleus | Solvent | Chemical Shift (δ) ppm | Linewidth (Hz) | Reference Compound |
|---|---|---|---|---|
| ¹³C | D₂O | ~145.8 | Sharp | Tetramethylsilane (TMS) |
Note: This data is representative for the diamagnetic octacyanomolybdate(IV) ion and is provided for illustrative purposes as a non-paramagnetic analogue. The exact chemical shift can vary slightly with experimental conditions.
Investigations of Ligand Nuclei in Paramagnetic Heptacyanidomolybdate(III)
Despite the challenges, modern solid-state NMR (SS-NMR) techniques allow for the direct study of ligand nuclei in paramagnetic systems. rsc.org For heptacyanidomolybdate(III), this involves observing the ¹³C and ¹⁵N nuclei of the cyanide ligands. The presence of the paramagnetic Mo(III) center does not entirely prevent signal detection but profoundly influences the spectra.
The unpaired electron spin density from the Mo(III) ion can be transferred to the ligand nuclei through the chemical bonds (Fermi contact shift) or through space (pseudocontact shift). du.ac.in These interactions result in very large "hyperfine" shifts, moving the resonances far outside the typical diamagnetic chemical shift range. researchgate.netrsc.org The magnitude and sign of these paramagnetic shifts are highly sensitive to the metal-ligand bonding and the geometric arrangement of the ligands. researchgate.netrsc.org
Solid-state ¹³C and ¹⁵N MAS (Magic Angle Spinning) NMR spectra of paramagnetic metal cyanides can provide valuable local structural information. rsc.orgresearchgate.net Although the signals are significantly broadened compared to diamagnetic samples, their analysis can reveal:
The extent of spin delocalization from the metal onto the cyanide ligands. researchgate.net
Information about the electronic ground state of the complex.
The presence of non-equivalent ligand environments in the solid state.
For instance, in related paramagnetic hexacyanometalates, it has been observed that the more distant ¹⁵N nuclei often yield better-resolved spectra than the ¹³C nuclei, which are closer to the paramagnetic center. researchgate.net The analysis of temperature-dependent shifts and relaxation times (T₂) further aids in the structural characterization of such complexes. rsc.org While specific, detailed research findings and data tables for the solid-state NMR of heptacyanidomolybdate(III) are not widely available in public literature, the principles derived from studies on other paramagnetic cyanometalates provide a robust framework for its potential investigation. rsc.orgnsf.gov
Magnetic Phenomena and Multifunctional Materials Based on Heptacyanidomolybdate Iii
Molecular Magnetism: [Mo(CN)₇]⁴⁻ as a Building Block
The [Mo(CN)₇]⁴⁻ anion is a cornerstone in the field of molecular magnetism due to its ability to form predictable and stable structures with a variety of metal ions. illinois.edu Its seven cyanide ligands provide multiple linking points for constructing extended networks, while its inherent magnetic moment serves as a fundamental unit of magnetism within these structures. The pentagonal bipyramidal geometry of the [Mo(CN)₇]⁴⁻ unit is a source of magnetic anisotropy, which is essential for the development of advanced magnetic materials like single-molecule magnets (SMMs) and single-chain magnets (SCMs). mdpi.com
Design and Synthesis of Homo- and Heterobimetallic Assemblies
The versatility of the heptacyanidomolybdate(III) building block allows for the rational design and synthesis of a wide array of homo- and heterobimetallic assemblies. rsc.orgnih.govrsc.orgnih.gov By carefully selecting the secondary metal cation (Mⁿ⁺), chemists can tune the dimensionality and magnetic properties of the resulting coordination polymer. The self-assembly process typically involves the reaction of a salt of the [Mo(CN)₇]⁴⁻ anion with a salt of the desired metal ion in solution.
For instance, the reaction of K₄[Mo(CN)₇]·2H₂O with various transition metal complexes leads to the formation of extended structures with different dimensionalities, from one-dimensional (1D) chains to three-dimensional (3D) frameworks. researchgate.net A significant number of heterobimetallic compounds, approximately 40, have been synthesized using the [Mo(CN)₇]⁴⁻ anion. researchgate.net A notable example is the synthesis of a 1D chain compound, {[Mn(LN5C10)]₂}[Mo(CN)₇]·2H₂O, by reacting [Mo(CN)₇]⁴⁻ with a Mn(II) macrocyclic complex. researchgate.net The ability to incorporate various metal ions, such as Mn(II), Fe(II), and Cu(II), allows for the fine-tuning of the magnetic exchange interactions within the material.
| Assembly Type | Secondary Metal Ion (Mⁿ⁺) | Resulting Dimensionality | Reference |
| Heterobimetallic | Mn(II) | 1D, 2D, 3D | researchgate.netnih.gov |
| Heterobimetallic | Fe(II) | 0D (SMMs) | chemrxiv.org |
| Heterobimetallic | Cu(II) | 2D | researchgate.net |
| Heterobimetallic | Mn(III) | 3D | nih.gov |
Inter- and Intra-chain Magnetic Interactions in Extended Structures
In extended structures based on heptacyanidomolybdate(III), the magnetic properties are governed by both intra- and inter-chain magnetic interactions. The nature of these interactions, whether ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment), depends on the specific metal ions involved and the geometry of the cyanide bridges.
In one-dimensional chains composed of alternating [Mo(CN)₇]⁴⁻ and Mⁿ⁺ units, the primary magnetic interaction occurs along the chain (intra-chain). researchgate.net However, weaker interactions between adjacent chains (inter-chain) can also play a significant role, sometimes leading to long-range magnetic ordering. researchgate.net For example, in {[Mn(LN5C10)]₂}[Mo(CN)₇]·2H₂O, the presence of inter-chain magnetic coupling leads to the observation of long-range magnetic ordering. researchgate.net In some two-dimensional honeycomb structures, ferromagnetic intra-chain interactions can compete with antiferromagnetic inter-chain interactions. rsc.org
Spin-Crossover Phenomena in Cyanido-Bridged Systems
Spin-crossover (SCO) is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. While SCO is more commonly observed in iron(II) complexes, cyanido-bridged systems incorporating heptacyanidomolybdate(III) have also been explored for this property. uj.edu.plrsc.orgrsc.org
Single-Ion Magnet (SIM) Behavior and Magnetic Anisotropy
Single-ion magnets (SIMs) are a class of single-molecule magnets where the magnetic bistability arises from a single metal ion. nih.govrsc.orgrsc.org The key ingredient for SIM behavior is a large magnetic anisotropy, which creates an energy barrier for the reversal of the magnetization. The pentagonal bipyramidal geometry of the [Mo(CN)₇]⁴⁻ anion, with its unquenched orbital angular momentum, is an excellent source of magnetic anisotropy. mdpi.com
When incorporated into molecular complexes, the anisotropy of the [Mo(CN)₇]⁴⁻ unit can be transferred to the entire molecule. This has led to the development of SIMs based on heptacyanidomolybdate(III). researchgate.net The magnetic anisotropy in these systems can be tuned by chemical design, for instance, by modifying the coordination environment of the metal ions. aps.org Theoretical studies have also explored the possibility of modulating the magnetic anisotropy in SIMs using an external electric field, which could offer a non-chemical approach to fine-tuning their properties. rsc.org
Ferrimagnetic and Antiferromagnetic Ordering in Coordination Polymers
The magnetic interactions between the [Mo(CN)₇]⁴⁻ anion (S=1/2) and a paramagnetic secondary metal ion (with a different spin value) can lead to either ferrimagnetic or antiferromagnetic ordering in the resulting coordination polymer.
Ferrimagnetic ordering occurs when the magnetic moments of the two different metal ions align in an antiparallel fashion, but because they have different magnitudes, a net magnetic moment remains. libretexts.org Several heptacyanidomolybdate(III)-based coordination polymers exhibit ferrimagnetic behavior, often with relatively high critical temperatures (Tc). researchgate.netnih.gov For example, a 3D framework synthesized from [Mo(CN)₇]⁴⁻ and Mn(II) displays ferrimagnetic ordering below 70 K. researchgate.net Another series of compounds shows ferrimagnetic ordering with critical temperatures around 40 K. researchgate.net
Antiferromagnetic ordering , on the other hand, arises from the antiparallel alignment of magnetic moments of equal magnitude, resulting in a zero net magnetic moment. libretexts.org Antiferromagnetic ordering has also been observed in heptacyanidomolybdate(III)-based materials. researchgate.netnih.gov For instance, a 3D coordination polymer involving Mn(III) Schiff base complexes and [Mo(CN)₇]⁴⁻ undergoes an antiferromagnetic ordering below a Néel temperature of 13 K. mdpi.comnih.gov The nature of the magnetic ordering is highly dependent on the structure, particularly the bond angles of the cyanide bridges. researchgate.net
| Magnetic Ordering | Description | Example System | Critical Temperature (Tc/TN) | Reference |
| Ferrimagnetic | Antiparallel alignment of unequal spins, resulting in a net magnetic moment. | Mn(II)-[Mo(CN)₇]⁴⁻ 3D framework | 70 K | researchgate.net |
| Antiferromagnetic | Antiparallel alignment of equal spins, resulting in zero net magnetic moment. | Mn(III)-[Mo(CN)₇]⁴⁻ 3D polymer | 13 K | mdpi.comnih.gov |
| Ferrimagnetic | Chiral Mn(II)-[Mo(CN)₇]⁴⁻ assemblies | ~40 K | researchgate.net | |
| Ferrimagnetic | Mixed [Mo(CN)₇]⁴⁻/formate bridged Mn(II) magnet | Below 70 K | researchgate.net |
Theoretical Modeling of Magnetic Interactions
Theoretical modeling plays a crucial role in understanding and predicting the magnetic properties of heptacyanidomolybdate(III)-based materials. aps.orgrsc.orgarxiv.orgarxiv.org By using computational methods such as density functional theory (DFT) and ab initio calculations, researchers can investigate the electronic structure and magnetic exchange interactions within these complex systems. aps.orgaps.org
These theoretical studies can:
Calculate the magnetic exchange coupling constants (J) between adjacent metal centers, which determine whether the interaction is ferromagnetic (J > 0) or antiferromagnetic (J < 0).
Model the magnetic anisotropy and zero-field splitting parameters, which are crucial for understanding SIM behavior. aps.org
Simulate the magnetic susceptibility and magnetization curves as a function of temperature and magnetic field, allowing for direct comparison with experimental data. aps.orgaps.org
Provide insights into the relationship between the structure and the magnetic properties, guiding the rational design of new materials with desired magnetic characteristics. aps.org
For example, theoretical models have been used to analyze the magnetic properties of various coordination polymers, helping to elucidate the complex interplay of different magnetic interactions that lead to the observed ferrimagnetic or antiferromagnetic ordering. aps.org These computational approaches are indispensable tools for advancing the field of molecular magnetism based on heptacyanidomolybdate(III).
Exchange Coupling Parameters (J) and Superexchange Pathways
The magnetic properties of materials incorporating the heptacyanidomolybdate(III), [Mo(CN)₇]⁴⁻, anion are fundamentally dictated by the exchange interactions between the molybdenum(III) center and adjacent paramagnetic metal ions. This magnetic communication occurs through an indirect mechanism known as superexchange, where the cyanide ligands act as bridges facilitating the coupling. aps.org The cyanide ligand is particularly efficient at mediating these interactions, which can lead to materials with long-range magnetic ordering at relatively high temperatures. chemrxiv.orgacs.org
A critical feature of the [Mo(CN)₇]⁴⁻ unit is that the Mo(III) ion is a low-spin d³ species (S=1/2) with an unquenched orbital angular momentum, a consequence of its pentagonal bipyramidal geometry. researchgate.net This orbital contribution is key, as it renders the exchange interaction highly anisotropic. The interaction cannot be described by the simple Heisenberg model (-2JS₁ ·S₂ ), but requires an anisotropic Hamiltonian. For a coupled Mo(III)-M pair (where M is another spin center, such as Mn(II)), the exchange Hamiltonian is often expressed as:
Ĥ_eff_ = -J_xy_(S_Mo^x S_M^x + S_Mo^y S_M^y) - J_z_S_Mo^z S_M^z researchgate.net
Here, J_z_ and J_xy_ represent the exchange parameters along the z-axis and in the xy-plane, respectively. The degree of anisotropy (the ratio of J_z_ to J_xy_) is highly dependent on the specific cyanide bridge involved—that is, whether the ligand occupies an apical or an equatorial position on the [Mo(CN)₇]⁴⁻ pentagonal bipyramid. researchgate.net
Theoretical and experimental studies on Mo(III)-CN-Mn(II) systems have shown that linkages involving the apical cyanides of the Mo(III) unit tend to result in a strong Ising-type anisotropy, where |J_z_| > |J_xy_|. This strong axial anisotropy is a primary contributor to the high energy barriers observed in single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. researchgate.net For instance, in a Mn₂Mo trinuclear SMM, the interaction for the apical Mo-CN-Mn pathway was characterized by J_z_/hc = 17 cm⁻¹ and J_xy_/hc = 5.5 cm⁻¹. The geometry of the bridge, specifically the M-N-C angle, also plays a crucial role in determining the strength and nature of the exchange interaction. researchgate.net
While interactions with Mn(II) often show this complex anisotropic behavior, couplings with other metals can be different. In clusters containing Ni(II)-CN-Mo(III) linkages, the interaction has been found to be ferromagnetic. In a linear cluster with an S=4 ground state, the intramolecular coupling constant was determined to be J = 14.9 cm⁻¹. acs.org The general observation is that substituting Mo(III) for Cr(III) in cyanide-bridged clusters leads to a significant increase in the strength of the magnetic exchange coupling. acs.org This strong coupling is responsible for the high magnetic ordering temperatures observed in extended networks, such as a V(II)-Mo(III) based-magnet with a Curie temperature (T_c_) of 110 K and a Mn(II)-Mo(III) system with a T_c_ of 106 K. chemrxiv.orgacs.org
| System | Coupling Type | J Parameter (cm⁻¹) | Reference |
|---|---|---|---|
| Apical Mo(III)-CN-Mn(II) | Anisotropic (Ising-type) | Jz = 17, Jxy = 5.5 | |
| [(Me₃tacn)₂(cyclam)NiMo₂(CN)₆]²⁺ | Ferromagnetic | J = 14.9 | acs.org |
Zero-Field Splitting (D, E) Origin and Anisotropy Contributions
Zero-field splitting (ZFS) refers to the lifting of the degeneracy of spin states in the absence of an external magnetic field, a phenomenon described by the axial (D) and rhombic (E) parameters. In many molecular magnets, ZFS arises from the single-ion anisotropy of the constituent metal ions. However, in materials based on heptacyanidomolybdate(III), the origin of the magnetic anisotropy is fundamentally different. researchgate.net
The Mo(III) ion in [Mo(CN)₇]⁴⁻ has a spin of S=1/2, which means it is a Kramers ion whose two-level system cannot be split by ZFS. researchgate.net Furthermore, the typical high-spin partner ions, such as Mn(II) (S=5/2), are electronically isotropic (⁶S ground state) and exhibit negligible single-ion ZFS. Consequently, the significant magnetic anisotropy observed in these systems, which is essential for their SMM and SCM properties, does not stem from traditional single-ion ZFS.
Instead, the anisotropy is a direct consequence of the highly anisotropic superexchange interaction between the orbitally degenerate (S=1/2) Mo(III) ion and the partner metal ion. researchgate.netacs.org The unquenched orbital angular momentum of the Mo(III) ion is channeled through the cyanide bridge, imposing a strong directional dependence on the magnetic coupling. researchgate.net This anisotropic exchange creates an effective energy barrier to the reversal of the total magnetization of the coupled system, which is mathematically equivalent to having a large ZFS (D value) for the cluster or chain as a whole. researchgate.net
For example, the record-high energy barrier for a cyanide-based SMM, found in a [Mo(CN)₇]⁴⁻-based Mn₂Mo compound, is attributed entirely to this anisotropic superexchange mechanism. researchgate.net Similarly, in a linear cluster, [(Me₃tacn)₂(cyclam)NiMo₂(CN)₆]²⁺, which has a total spin ground state of S=4, the ferromagnetic coupling results in an effective axial ZFS for the molecule, with the magnitude of the D parameter, |D|, falling in the range of 0.44–0.72 cm⁻¹. acs.org This value is not from any single ion but from the magnetic correlation between the ions. Therefore, the heptacyanidomolybdate(III) anion serves as a powerful building block for inducing magnetic anisotropy in molecular materials not through its own ZFS, but through its influence on the exchange interactions it mediates.
| System | Total Spin (S) | |D| Parameter (cm⁻¹) | Origin | Reference |
|---|---|---|---|---|
| [(Me₃tacn)₂(cyclam)NiMo₂(CN)₆]²⁺ | 4 | 0.44 - 0.72 | Anisotropic ferromagnetic exchange | acs.org |
Photophysical and Photochromic Properties
Photoinduced Dynamics and Excited State Mechanisms
The photophysical journey of heptacyanidomolybdate(III) begins with the absorption of a photon, leading to the population of excited electronic states. In its ground state, the Mo(III) ion in a distorted pentagonal bipyramidal geometry has a Kramers doublet ground state resulting from spin-orbit coupling. kuleuven.be The electronic structure of the [Mo(CN)₇]⁴⁻ anion is characterized by a small orbital energy gap between the ground and first excited Kramers doublets. nih.gov This feature is crucial to its photophysical behavior.
Upon photoexcitation, the molecule enters a complex landscape of excited states. Studies on related molybdenum complexes, such as Mo(III)-doped elpasolites, reveal extremely long lifetimes for certain excited states, on the order of milliseconds at low temperatures. acs.org This longevity is a key factor, allowing for subsequent processes like structural changes or energy transfer to occur before the molecule relaxes back to the ground state. The dynamics of these photoinduced processes can be incredibly fast, occurring on picosecond or even attosecond timescales, involving charge migration and the formation of transient species like small polarons. u-tokyo.ac.jpaps.orgrsc.org Understanding these ultrafast dynamics is essential for comprehending the mechanisms of photoswitching and other light-induced phenomena in these materials. nih.gov
Photomagnetism and Light-Induced Spin-State Switching
One of the most significant photochromic properties of heptacyanidomolybdate(III) is its ability to exhibit photomagnetism, where light reversibly alters the magnetic properties of the material. nih.gov This phenomenon is rooted in light-induced spin-state switching.
A remarkable example is observed in a single crystal of potassium heptacyanidomolybdate(III) dihydrate (K₄[Mo(CN)₇]·2H₂O). chemrxiv.org Upon irradiation with visible light, a reversible photochemical reaction occurs. Exposure to 405 nm light at low temperatures (10 K) triggers the breaking of a molybdenum-cyanide dative bond. chemrxiv.org This dissociation causes the cyanide ligand to move approximately 2 Å away from the molybdenum center, changing the coordination geometry from a 7-coordinate (distorted pentagonal bipyramid) to a 6-coordinate species. chemrxiv.org This structural transformation forces a change in the spin state of the Mo(III) center from a low-spin (S=1/2) configuration to a high-spin configuration. chemrxiv.org
This new, high-spin state is metastable and can be reversed. Subsequent irradiation with a different wavelength (638 nm) causes the reformation of the Mo-CN bond, restoring the original 7-coordinate, low-spin structure and its associated magnetic properties. chemrxiv.org This process is highly robust and quantitative. The photo-induced high-spin state exhibits an unusually long lifetime, relaxing back to the ground state only at a record-high temperature of 150 K, with an activation energy of 4770(90) K for the thermal relaxation. chemrxiv.org This behavior is a form of Light-Induced Excited Spin State Trapping (LIESST), but it operates via a bond-breaking mechanism rather than the more common spin crossover (SCO) transition observed in many iron complexes. chemrxiv.orgresearchgate.netrsc.org
| Process | Irradiation Wavelength (nm) | Effect on Mo(III) Center | Resulting Magnetic State |
|---|---|---|---|
| Forward Reaction | 405 | Coordination change from 7 to 6 (Mo-CN bond breaking) | High-Spin |
| Reverse Reaction | 638 | Coordination change from 6 to 7 (Mo-CN bond reformation) | Low-Spin |
Charge Transfer Phenomena in Hybrid Systems
Heptacyanidomolybdate(III) is a versatile building block for creating hybrid materials, particularly cyano-bridged bimetallic assemblies like Prussian blue analogues. researchgate.net In these systems, the photophysical properties are often dominated by charge transfer (CT) phenomena. nih.gov Charge transfer can occur between a donor and an acceptor component within the material, either through covalent bonds or through space via non-covalent interactions. ossila.com
Upon absorption of light, an electron can be transferred from one metal center to another through the cyanide bridge, a process known as metal-to-metal charge transfer (MMCT). Alternatively, metal-to-ligand charge transfer (MLCT) can occur, where an electron is promoted from a metal-centered orbital to a ligand-centered orbital. d-nb.info
In hybrid systems containing heptacyanidomolybdate(III), the Mo(III) center can act as either an electron donor or acceptor depending on the other components. The efficiency and direction of this charge transfer are governed by the relative energy levels of the frontier orbitals of the donor and acceptor species. aps.orgrsc.org These photoinduced charge transfer events are fundamental to the photochromism observed in many molecule-based magnets, where light absorption changes the oxidation states of the metal ions, thereby altering the magnetic interactions within the material. rsc.org
Energy Transfer Processes in Supramolecular Assemblies
In more complex supramolecular assemblies, where heptacyanidomolybdate(III) units are incorporated alongside other chromophores, energy transfer becomes a key photophysical process. numberanalytics.comresearchgate.net Energy transfer is the non-radiative movement of excitation energy from a photoexcited "donor" molecule to an "acceptor" molecule. iupac.org This can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range, through-space process that occurs via dipole-dipole coupling between the donor and acceptor. Its efficiency is highly dependent on the distance between the molecules and the spectral overlap between the donor's emission and the acceptor's absorption. numberanalytics.com
Dexter Energy Transfer: A short-range mechanism requiring wave-function overlap between the donor and acceptor, involving the simultaneous exchange of two electrons. numberanalytics.com
Supramolecular assemblies containing heptacyanidomolybdate(III), for instance, in combination with lanthanide ions, can be designed to facilitate efficient energy transfer. nih.gov The Mo(III) complex can act as a light-harvesting antenna, absorbing light and transferring the energy to an emissive lanthanide center, leading to sensitized luminescence. nih.govnih.gov The design of such systems relies on controlling the spatial arrangement and electronic coupling between the donor (e.g., the molybdate (B1676688) complex) and the acceptor to optimize the energy transfer pathway and efficiency. iupac.orgchemrxiv.org
Reactivity and Mechanistic Studies
Redox Chemistry and Electrochemical Behavior
The heptacyanidomolybdate(III) complex exhibits rich electrochemical behavior, capable of undergoing redox processes that modulate its electronic and magnetic properties. The molybdenum center can be switched between different oxidation states, a property that is fundamental to its potential applications in molecular switches and electrochromic materials. acs.org
Cyclic voltammetry is a key technique used to probe the redox potentials of heptacyanidomolybdate(III) and its derivatives. researchgate.netacs.org Studies on related cyanometallate systems demonstrate the ability to access multiple redox states. For instance, the isoelectronic heptacyanorhenate(IV) complex, [Re(CN)₇]³⁻, has been incorporated into redox-switchable single-molecule magnets. nih.gov The electrochemical behavior is sensitive to the coordination environment, the nature of the counter-ion, and the solvent system.
The redox potential of the Mo(III)/Mo(IV) couple in [Mo(CN)₇]⁴⁻ is a critical parameter. While specific values can vary based on experimental conditions, this redox couple is central to its chemistry. The ability to cycle between these states without decomposition is a testament to the stability of the cyanomolybdate core. This redox activity is not just limited to the metal center; in bimetallic assemblies, it can induce charge-transfer phenomena, influencing the magnetic properties of the entire material.
Table 1: Electrochemical Properties of Selected Cyanometallate Complexes
| Complex | Redox Couple | Method | Key Findings | Reference |
|---|---|---|---|---|
| [Mo(CN)₇]⁴⁻ Analogue | Multiple | Cyclic Voltammetry | Can be switched between five different redox states, leading to electrochromic effects. | acs.org |
| [Re(CN)₇]³⁻ | Re(IV)/Re(V) | Cyclic Voltammetry | Incorporated into a redox-switchable single-molecule magnet. | nih.gov |
Ligand Exchange and Substitution Reaction Mechanisms
The [Mo(CN)₇]⁴⁻ anion can undergo ligand substitution reactions, although it is generally considered substitution-inert. A remarkable example of its reactivity is a reversible photodissociation of a metal-cyanide bond. chemrxiv.org
In the solid state, crystalline K₄[Mo(CN)₇]·2H₂O undergoes a complete metal-cyanide bond cleavage upon irradiation with violet light (e.g., 405 nm). This process results in the formation of a six-coordinate complex, K₄[Mo(CN)₆]·CN·2H₂O, where one cyanide ligand has dissociated from the molybdenum's primary coordination sphere. This transformation is accompanied by a change in the coordination geometry from a seven-coordinate capped trigonal prism to a six-coordinate structure. chemrxiv.org
Crucially, this photodissociation is reversible. The original seven-coordinate heptacyanidomolybdate(III) complex can be fully recovered by irradiating the six-coordinate product with red light. This represents a rare example of a solid-state ligand photo-association reaction. The process is robust, quantitative, and occurs at relatively high temperatures (up to 140 K), with the photo-induced state being trapped thermally at low temperatures. chemrxiv.org This photoswitching behavior highlights a unique ligand exchange mechanism driven by light, where the coordination number of the metal center is reversibly altered. chemrxiv.orgsempowisko.com
In aprotic solutions, the photodissociation is irreversible, allowing for the isolation of the [Mo(CN)₆]³⁻ anion. This difference in reactivity between the solid state and solution underscores the importance of the crystal lattice in facilitating the reversible re-coordination of the cyanide ligand. chemrxiv.org
Theoretical Investigations of Potential Catalytic Pathways
While heptacyanidomolybdate(III) is primarily studied for its magnetic properties, theoretical chemistry provides a framework for exploring its potential in catalysis. science.govscience.gov Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to understand the electronic structure and predict reactivity. science.gov Although specific applications in small molecule activation or C-C coupling for [Mo(CN)₇]⁴⁻ are not extensively documented, the principles derived from theoretical studies on related systems can offer insights.
Theoretical models can map out potential energy surfaces for catalytic cycles, identifying plausible reaction pathways. For other transition metal complexes, DFT has been used to study the mechanisms of reactions like the hydrogenation of CO₂, breaking down the process into steps such as ligand isomerization, CO₂ insertion into a metal-hydride bond, and subsequent H₂ insertion. science.gov Similar computational approaches could theoretically model the interaction of small molecules with the heptacyanidomolybdate(III) complex, assessing its potential to act as a catalyst by binding and activating substrates. The presence of multiple, accessible redox states and the ability to undergo ligand dissociation are key features that are often desirable in catalytic systems.
The study of reaction mechanisms hinges on the identification of transient or stable intermediates. In the case of the photodissociation of heptacyanidomolybdate(III), the reaction intermediate has been successfully isolated and characterized. chemrxiv.orgugr.es
Upon irradiation, the seven-coordinate [Mo(CN)₇]⁴⁻ transforms into a six-coordinate species. Single-crystal X-ray diffraction analysis identified this product as the [Mo(CN)₆]³⁻ anion, with a dissociated cyanide ion residing in the crystal lattice. chemrxiv.org This hexacyanomolybdate(III) complex is a key intermediate in the reversible photoreaction.
Furthermore, the photodissociation induces a change in the spin state of the molybdenum(III) center. The initial low-spin (S = 1/2) [Mo(CN)₇]⁴⁻ complex converts to a high-spin (S = 3/2) [Mo(CN)₆]³⁻ species. This change was confirmed by magnetic measurements and X-ray magnetic circular dichroism (XMCD). The high-spin S = 3/2 state is a metastable, light-induced intermediate that can be thermally trapped at low temperatures. chemrxiv.org
Computational chemistry is a powerful tool for understanding the energetics of chemical transformations, including the calculation of transition states and energy barriers. For the photoswitching mechanism of K₄[Mo(CN)₇]·2H₂O, ab initio calculations (CASSCF/CASPT2) have been performed to investigate the electronic transitions involved. chemrxiv.org
These calculations help to identify the specific electronic excitations that lead to the photodissociation of the Mo-CN bond. The calculations for the [Mo(CN)₇]⁴⁻ anion suggested that the transformation likely involves either a spin-allowed transition or spin-forbidden transitions in the violet/blue region of the spectrum, which aligns with the experimental observation that light at 365, 385, and 405 nm is effective for the photoconversion. chemrxiv.org
Quantum chemistry calculations have also been used to investigate the magnetic anisotropy of the [Mo(CN)₇]⁴⁻ anion in different geometric configurations (e.g., pentagonal bipyramid vs. capped trigonal prism). These studies reveal that the energy gap between the ground and first excited Kramers doublet is remarkably small, which is a key factor in understanding the magnetic behavior of materials derived from this complex. science.gov While not directly modeling a catalytic cycle, these calculations of electronic states and energy gaps are fundamental to predicting the molecule's reactivity and the energy barriers associated with geometric or electronic changes.
Table 2: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| Heptacyanidomolybdate(III) | [Mo(CN)₇]⁴⁻ |
| Potassium heptacyanidomolybdate(III) dihydrate | K₄[Mo(CN)₇]·2H₂O |
| Potassium hexacyanomolybdate(III) | K₄[Mo(CN)₆]·CN·2H₂O |
| Heptacyanorhenate(IV) | [Re(CN)₇]³⁻ |
Computational Chemistry for Heptacyanidomolybdate Iii Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying transition metal complexes. wikipedia.orgmdpi.com DFT calculations are based on the principle that the energy of a system is a functional of the electron density. mdpi.com This approach allows for the investigation of the electronic structure and related properties of many-body systems like atoms and molecules. wikipedia.org Different approximations, known as exchange-correlation functionals (e.g., B3LYP, PBE0), are used to model the complex interactions between electrons. uni-muenchen.de DFT is widely applied to predict the geometry, vibrational modes, and electronic properties of molecules like heptacyanidomolybdate(III). researchgate.netmckendree.edu
Once an optimized geometry is found, a vibrational frequency analysis is performed. kallipos.gr This calculation computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix). gaussian.com Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. gaussian.com A true energy minimum is confirmed if all calculated frequencies are real (i.e., no imaginary frequencies). faccts.de These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the computational model. mckendree.edu
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Heptacyanido Complex This table provides representative data for typical vibrational modes in a cyanometalate complex, as specific experimental and calculated values for heptacyanidomolybdate(III) are highly dependent on the specific study's functional and basis set.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C≡N Stretching | 2050 - 2150 | Vibrations associated with the stretching of the strong carbon-nitrogen triple bond. |
| Mo-C Stretching | 400 - 600 | Vibrations involving the stretching of the bond between the Molybdenum center and the carbon atoms of the cyanide ligands. |
| Mo-C-N Bending | 300 - 500 | Bending motions involving the Mo-C-N linkage. |
| C-Mo-C Bending | 100 - 300 | Deformation modes involving changes in the angles between the cyanide ligands around the central metal ion. |
DFT is a powerful tool for elucidating the electronic structure of molecules. aps.orgresearchgate.net For heptacyanidomolybdate(III), which has a Mo(III) center with a 4d³ electronic configuration, DFT calculations can determine the energies and compositions of the molecular orbitals. This helps in understanding the nature of the metal-ligand bonding. The open-shell nature of this d³ complex makes it paramagnetic. tu-braunschweig.de
A key property that can be calculated is the spin density distribution, which describes the spatial distribution of unpaired electrons within the molecule. uni-muenchen.de For heptacyanidomolybdate(III), the spin density is expected to be primarily located on the molybdenum atom, reflecting the unpaired d-electrons. However, some delocalization onto the cyanide ligands can also occur, which DFT can quantify. tu-braunschweig.de Visualizing the spin density provides direct insight into the magnetic character of the complex. tu-braunschweig.de The choice of exchange-correlation functional can significantly impact the accuracy of predicted spin densities, especially for transition metal complexes where electron correlation effects are strong. tu-braunschweig.de
Geometry Optimization and Vibrational Frequency Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To study the properties of electronically excited states, an extension of DFT called Time-Dependent Density Functional Theory (TD-DFT) is widely used. rsc.orgresearchgate.netq-chem.com TD-DFT can predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. ups-tlse.fr This is crucial for understanding the color and photophysical properties of transition metal complexes like heptacyanidomolybdate(III). researchgate.net
The methodology allows for the calculation of excitation energies, oscillator strengths (which determine the intensity of absorption peaks), and the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). researchgate.netups-tlse.fr Furthermore, by optimizing the geometry of an excited state, TD-DFT can be used to model emission (fluorescence or phosphorescence) energies and investigate photochemical reaction pathways. arxiv.org
Ab Initio Methods (e.g., CASSCF, NEVPT2) for Correlated Electron Systems
While DFT is highly effective, for systems with strong electron correlation or near-degenerate orbitals, more rigorous ab initio methods are often required. nih.gov The d-orbitals in transition metal complexes like heptacyanidomolybdate(III) can exhibit this behavior. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach that treats electron correlation within a specific set of "active" orbitals (typically the metal d-orbitals and relevant ligand orbitals) with high accuracy. arxiv.org
However, CASSCF only accounts for static correlation. To include dynamic correlation, which arises from the instantaneous motion of electrons, perturbation theory is often applied to the CASSCF wavefunction. nih.gov A prominent example is the N-Electron Valence State Perturbation Theory (NEVPT2). mdpi.comfaccts.de The CASSCF/NEVPT2 approach provides a more accurate description of the electronic states and their relative energies, which is critical for systems where DFT might fail or provide ambiguous results. mdpi.comresearchgate.net These methods are computationally more demanding but can be essential for accurately describing the complex electronic structure and excited states of heptacyanidomolybdate(III). nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kallipos.grkallipos.gr Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, where the forces are determined by a "force field." aps.org
For heptacyanidomolybdate(III), MD simulations can provide insights into:
Solvation Structure: How solvent molecules (e.g., water) arrange around the ion.
Ion Pairing: The interaction and dynamics of the anion with counterions in solution.
Vibrational Dynamics: The time evolution of bond vibrations and molecular motions. aps.org
Conformational Changes: Exploring the flexibility and potential rearrangements of the complex.
MD simulations are particularly powerful for studying large systems containing many molecules, allowing for the calculation of macroscopic thermodynamic properties from the underlying atomic motions. nih.govnih.gov
Computational Studies of Host-Guest Interactions in Supramolecular Systems
Heptacyanidomolybdate(III) is a valuable building block for creating extended magnetic materials and supramolecular assemblies. researchgate.net In these systems, the [Mo(CN)₇]³⁻ ion acts as a "guest" that interacts with a larger "host" framework, often through non-covalent interactions like hydrogen bonds and van der Waals forces. numberanalytics.comchemrxiv.org
Computational chemistry is essential for understanding and predicting these host-guest interactions. numberanalytics.comresearchgate.net
DFT calculations can be used on cluster models to accurately determine the binding energy and geometry between the heptacyanidomolybdate(III) guest and a fragment of the host. chemrxiv.org
Future Research Directions and Emerging Applications
Rational Design of Novel Multifunctional Materials
The rational design of new materials using heptacyanidomolybdate(III) as a precursor is a burgeoning area of research. Scientists are actively exploring ways to create multifunctional materials that exhibit a combination of desirable properties, such as photomagnetism and high critical temperatures for magnetic ordering. innovationnewsnetwork.commdpi.com The ability of the [Mo(CN)₇]⁴⁻ ion to adopt different coordination geometries, such as a pentagonal bipyramid or a capped trigonal prism, provides a powerful tool for tuning the resulting material's structure and properties. nih.gov
One key strategy involves the use of heptacyanidomolybdate(III) in the synthesis of heterobimetallic assemblies. mdpi.comresearchgate.net By combining it with other metal ions, researchers can create complex structures with tailored magnetic behaviors. mdpi.comresearchgate.net For instance, the combination of [Mo(CN)₇]⁴⁻ with manganese(II) has led to the development of single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets. researchgate.net These materials have potential applications in high-density data storage and spintronics. researchgate.net
Recent research has also focused on creating molecular "boxes" and other discrete molecular architectures using heptacyanidomolybdate(III). illinois.edu These cage-like structures can encapsulate other molecules or ions, opening up possibilities for applications in areas such as catalysis and sensing. The synthesis of a vanadium(II) heptacyanidomolybdate(III)-based magnet with a high Curie temperature of 110 K demonstrates the potential for creating robust magnetic materials. acs.org
Future efforts in this area will likely involve the use of computational modeling to predict the structures and properties of new materials before they are synthesized. This "in silico" approach, combined with advanced synthetic techniques, will accelerate the discovery of novel multifunctional materials with tailored properties for specific applications. chemrxiv.org
Exploration of Quantum Phenomena in Heptacyanidomolybdate(III)-Based Systems
The unique magnetic properties of heptacyanidomolybdate(III)-based materials make them ideal platforms for studying quantum phenomena at the molecular level. mdpi.com One area of particular interest is quantum tunneling of magnetization (QTM), a phenomenon where the magnetization of a material can change direction by "tunneling" through an energy barrier. nih.govkit.eduaps.org
In the context of single-molecule magnets (SMMs), QTM can be both a challenge and an opportunity. nih.govrsc.org While it can lead to the loss of stored information in data storage applications, it is a crucial element for the read-out and manipulation of nuclear states in quantum information processing. nih.govkit.edu The ability to control and manipulate QTM in heptacyanidomolybdate(III)-based SMMs is a key research goal. rsc.org
Researchers are investigating how factors such as the local symmetry of the metal ions and the exchange interactions between them can influence QTM. aps.orgrsc.org By carefully designing the molecular structure, it may be possible to suppress or enhance QTM as needed for different applications. rsc.org
The study of driven quantum systems, where the material is subjected to external fields such as laser pulses, is another exciting frontier. uni-augsburg.de This could lead to the development of new ways to control the quantum states of heptacyanidomolybdate(III)-based materials, with potential applications in quantum computing and quantum sensing. mdpi.comuni-augsburg.de
Development of Advanced Characterization Techniques for Complex Assemblies
The intricate structures and complex properties of heptacyanidomolybdate(III)-based assemblies necessitate the use of advanced characterization techniques. avs.orglbl.gov A combination of experimental and theoretical methods is often required to fully understand these materials. nih.gov
High-resolution imaging techniques, such as transmission electron microscopy (TEM) and atomic force microscopy (AFM), are essential for visualizing the morphology and structure of these assemblies at the nanoscale. mdpi.com Spectroscopic methods, including infrared (IR) and Raman spectroscopy, provide valuable information about the chemical bonding and vibrational modes within the material. researchgate.netresearchgate.net
To probe the magnetic properties, techniques like superconducting quantum interference device (SQUID) magnetometry are employed. acs.org X-ray diffraction is crucial for determining the crystal structure of these materials, providing insights into the arrangement of atoms and molecules. nih.govacs.org
Emerging techniques are also being applied to study these complex systems. For example, nitrogen-vacancy (NV) center magnetometry in nanodiamonds is being used to sense the spin state of cyanometallate frameworks at the single-particle level. acs.org This provides a powerful tool for understanding the relationship between surface and bulk magnetic properties.
Future developments in this area will likely focus on in-situ characterization methods, which allow researchers to study the material's properties under operating conditions. avs.org This will be crucial for understanding how these materials behave in real-world applications. The combination of multiple characterization techniques will provide a more complete picture of the structure-property relationships in these complex assemblies. mdpi.com
Integration into Hybrid Organic-Inorganic Frameworks for Synergistic Properties
One area of interest is the development of hybrid perovskite-like materials incorporating heptacyanidomolybdate(III). cnr.itnih.gov Hybrid perovskites have shown great promise in photovoltaic applications, and the inclusion of heptacyanidomolybdate(III) could lead to materials with enhanced light absorption and charge transport properties. researchgate.net
The creation of metal-organic frameworks (MOFs) using heptacyanidomolybdate(III) as a building block is another active area of research. acs.org MOFs are porous materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The magnetic properties of heptacyanidomolybdate(III) could be combined with the porosity of MOFs to create multifunctional materials.
The successful integration of heptacyanidomolybdate(III) into these hybrid frameworks will depend on a deep understanding of the interactions between the organic and inorganic components. aps.org Advanced characterization techniques and computational modeling will be essential for elucidating these interactions and guiding the design of new hybrid materials with tailored synergistic properties. chemrxiv.orgrsc.org
Q & A
Q. What statistical approaches are recommended for handling variability in spectroscopic measurements of heptacyanidomolybdate(III) solutions?
- Methodological Answer : Use triplicate measurements with error bars (standard deviation). Apply multivariate analysis (PCA) to identify outliers in datasets. For time-resolved studies (e.g., decay kinetics), employ nonlinear regression models (e.g., pseudo-first-order fits) to quantify rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
